molecular formula C54H61N9O14 B8251276 Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP

Cat. No.: B8251276
M. Wt: 1060.1 g/mol
InChI Key: CKPJTFFBSSZJOK-ATTAMSTFSA-N
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Description

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP is a complex chemical compound that serves as a cleavable linker in antibody-drug conjugates (ADCs). This compound is composed of a polyethylene glycol (PEG) spacer, a peptide sequence (Ala-Ala-Asn), a trityl (Trt) protecting group, and a para-aminobenzyl (PAB) linker with a para-nitrophenyl (PNP) group. The azido group at one end of the molecule is highly reactive and facilitates click chemistry reactions, making this compound valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP involves multiple steps, each requiring specific reagents and conditions:

  • PEGylation: : The process begins with the PEGylation of the peptide sequence. Polyethylene glycol (PEG) is conjugated to the peptide sequence (Ala-Ala-Asn) via an amide bond. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of the peptide .

  • Trityl Protection: : The trityl (Trt) group is introduced to protect the amino group of the asparagine residue. This protection is crucial to prevent unwanted side reactions during subsequent steps. The Trt group can be removed under acidic conditions.

  • Azidation: : The azido group is introduced by reacting the PEGylated peptide with sodium azide (NaN3). This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

  • PAB Linker Attachment: : The para-aminobenzyl (PAB) linker is attached to the azido-PEGylated peptide via an amide bond. This step also involves the use of coupling reagents like DCC and NHS .

  • PNP Group Introduction: : Finally, the para-nitrophenyl (PNP) group is introduced to the PAB linker. This step is typically carried out using para-nitrophenyl chloroformate in the presence of a base such as triethylamine (TEA) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP undergoes several types of chemical reactions:

  • Click Chemistry: : The azido group reacts with alkynes in the presence of a copper catalyst to form triazoles. This reaction is highly specific and efficient.

  • Deprotection: : The trityl (Trt) protecting group can be removed under acidic conditions, revealing the free amino group of the asparagine residue.

  • Hydrolysis: : The para-nitrophenyl (PNP) group can be hydrolyzed under basic conditions to release the para-aminobenzyl (PAB) linker .

Common Reagents and Conditions

    Copper(I) bromide (CuBr): Used as a catalyst in click chemistry reactions.

    Trifluoroacetic acid (TFA): Used for the removal of the trityl (Trt) protecting group.

    Sodium hydroxide (NaOH): Used for the hydrolysis of the para-nitrophenyl (PNP) group

Major Products

    Triazoles: Formed from the click chemistry reaction between the azido group and alkynes.

    Free Amino Group: Revealed after the removal of the trityl (Trt) protecting group.

    Para-Aminobenzyl (PAB) Linker: Released after the hydrolysis of the para-nitrophenyl (PNP) group

Scientific Research Applications

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP has a wide range of applications in scientific research:

  • Chemistry: : Used as a cleavable linker in the synthesis of complex molecules and in click chemistry reactions.

  • Biology: : Employed in the study of protein-protein interactions and the development of bioconjugates .

  • Medicine: : Utilized in the design of antibody-drug conjugates (ADCs) for targeted drug delivery in cancer therapy.

  • Industry: : Applied in the production of high-purity peptides and proteins for pharmaceutical and biotechnological applications .

Mechanism of Action

The mechanism of action of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP involves its role as a cleavable linker in antibody-drug conjugates (ADCs). The azido group facilitates click chemistry reactions, allowing for the efficient conjugation of the compound to antibodies or other biomolecules. Upon reaching the target site, the trityl (Trt) protecting group is removed under acidic conditions, revealing the free amino group of the asparagine residue. The para-nitrophenyl (PNP) group is then hydrolyzed under basic conditions, releasing the para-aminobenzyl (PAB) linker and the attached drug molecule .

Comparison with Similar Compounds

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP is unique due to its combination of a PEG spacer, peptide sequence, and cleavable linkers. Similar compounds include:

    Azido-PEG4-Val-Cit-PAB-PNP: Contains a valine-citrulline peptide sequence instead of alanine-alanine-asparagine.

    Azido-PEG4-Gly-Gly-PAB-PNP: Contains a glycine-glycine peptide sequence.

    Azido-PEG4-Lys-Lys-PAB-PNP: Contains a lysine-lysine peptide sequence.

These similar compounds differ in their peptide sequences, which can affect their stability, solubility, and reactivity in various applications.

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H61N9O14/c1-38(57-48(64)26-28-72-30-32-74-34-35-75-33-31-73-29-27-56-62-55)50(66)58-39(2)51(67)60-47(52(68)59-44-20-18-40(19-21-44)37-76-53(69)77-46-24-22-45(23-25-46)63(70)71)36-49(65)61-54(41-12-6-3-7-13-41,42-14-8-4-9-15-42)43-16-10-5-11-17-43/h3-25,38-39,47H,26-37H2,1-2H3,(H,57,64)(H,58,66)(H,59,68)(H,60,67)(H,61,65)/t38-,39-,47-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPJTFFBSSZJOK-ATTAMSTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H61N9O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1060.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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